1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
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Description
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.81. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including the specific compound 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This mechanism is particularly advantageous in protecting industrial equipment and infrastructure from corrosion, underscoring the importance of quinoline derivatives in materials science (Verma et al., 2020).
Biomedical Applications of Quinoxaline-Containing Sulfonamides
Quinoxaline, a compound structurally related to quinoline, enhanced by sulfonamide incorporation, has shown broad-spectrum applications in medicine and pharmacology. The combination of quinoxaline and sulfonamide groups leads to a wide range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This dual-functional approach has positioned quinoxaline sulfonamide derivatives as potential lead compounds for the development of therapeutic agents against a variety of diseases (Irfan et al., 2021).
Antimalarial Pharmacology
The pharmacological evaluation of quinoline derivatives has highlighted their critical role in antimalarial therapy. These compounds interfere with nucleic acid replication and glucose metabolism in malaria parasites, offering a strategic basis for the treatment of resistant falciparum malaria. The therapeutic rationale behind combining quinine derivatives with other antimalarial agents such as pyrimethamine and sulfonamides has been recommended for achieving enhanced therapeutic outcomes (Hunsicker, 1969).
Optoelectronic Applications
Quinazolines and pyrimidines, structurally akin to quinolines, have been extensively researched for their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown promising results for use in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinazoline and pyrimidine fragments into novel materials underlines the versatility of quinoline-related compounds beyond their biomedical significance (Lipunova et al., 2018).
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXRGNLVCWCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.